Dfhbi-2T

RNA imaging Fluorescence microscopy Spectral compatibility

Achieve background-free RNA imaging with DFHBI-2T — the only Spinach2 fluorophore compatible with standard YFP filter cubes. Its C-2 trifluoromethyl substitution delivers a 53 nm excitation red shift versus DFHBI, enabling robust detection in the yellow channel (Ex/Em 500/523 nm) without spectral crosstalk with CFP or GFP. Ideal for dual-color live-cell imaging of RNA dynamics alongside fluorescent protein fusions, high-throughput screening, and riboswitch development. A must-have for labs lacking optimized GFP filter sets.

Molecular Formula C12H7F5N2O2
Molecular Weight 306.19 g/mol
Cat. No. B15144248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDfhbi-2T
Molecular FormulaC12H7F5N2O2
Molecular Weight306.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F
InChIInChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4-
InChIKeyCGFZNPPTJGGWPN-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFHBI-2T 1539318-40-5 – A Fluorogenic RNA Aptamer Probe for Yellow-Channel Live-Cell Imaging


DFHBI-2T (CAS 1539318-40-5) is a cell-permeable small-molecule fluorophore that is activated upon binding to the Spinach2 RNA aptamer. It belongs to the DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) class of GFP-chromophore mimics. Its fluorescence is conditionally induced by the Spinach2 aptamer, enabling background-free RNA imaging in live cells . It is distinguished from the parent DFHBI and its close analog DFHBI-1T by a trifluoromethyl substitution at the C-2 position of the imidazolinone ring, which red-shifts its spectral properties to be compatible with yellow fluorescent protein (YFP) filter sets [1].

Why DFHBI-2T Cannot Be Replaced by DFHBI or DFHBI-1T in Live-Cell RNA Imaging


The selection of a fluorogenic RNA aptamer probe is critically dependent on its spectral compatibility with available fluorescence microscopy filter cubes. The parent compound DFHBI emits bluish-green fluorescence when bound to Spinach2, which is suboptimal for standard GFP and YFP filter sets. While the analog DFHBI-1T introduces a modest red shift in excitation, it does not enable imaging in the yellow channel. In contrast, DFHBI-2T's unique spectral profile, resulting from a C-2 trifluoromethyl substitution, provides a distinct 53 nm excitation red shift relative to DFHBI, enabling robust detection using YFP filter cubes [1]. Substituting DFHBI-2T with either DFHBI or DFHBI-1T would either compromise signal intensity due to filter mismatch or preclude multiplexed imaging with GFP-tagged proteins altogether.

Quantitative Differentiation of DFHBI-2T vs. DFHBI and DFHBI-1T in Spinach2-Based Assays


DFHBI-2T Excitation and Emission Red-Shift vs. Parent DFHBI

DFHBI-2T exhibits a 53 nm red shift in excitation maximum and a 22 nm red shift in emission maximum when bound to Spinach2, compared to the parent compound DFHBI [1]. This spectral shift enables imaging using YFP filter cubes, whereas the DFHBI–Spinach2 complex is not optimally detected with standard GFP or YFP filters.

RNA imaging Fluorescence microscopy Spectral compatibility

DFHBI-2T Brightness Reduction vs. DFHBI

The Spinach2–DFHBI-2T complex exhibits reduced overall brightness relative to the Spinach2–DFHBI complex, primarily due to a decrease in quantum yield [1]. This reduction is a direct trade-off for the red-shifted spectral properties.

Fluorescence brightness Quantum yield RNA aptamer

DFHBI-2T Binding Affinity (KD) to Spinach2 vs. DFHBI

The binding affinity of DFHBI-2T to the Spinach2 aptamer is ~1.2 μM, which represents a decrease compared to the parent DFHBI [1]. The reduced affinity is attributed to steric hindrance from the bulky trifluoromethyl moiety at the C-2 position.

Binding affinity RNA–small molecule interaction Spinach2

DFHBI-2T YFP Filter Cube Compatibility vs. DFHBI-1T

Live-cell imaging experiments demonstrate that Spinach2-tagged RNA expressed in cells produces robust fluorescence detectable only with YFP filter cubes when incubated with DFHBI-2T, but not with GFP filter cubes [1]. In contrast, DFHBI-1T shows partial compatibility with GFP filters and does not enable YFP-channel imaging. This differential filter compatibility is a direct consequence of the 53 nm excitation red shift of DFHBI-2T.

Filter compatibility Multiplex imaging Live-cell microscopy

Recommended Applications for DFHBI-2T Based on Verified Differentiated Performance


Multiplexed Live-Cell RNA Imaging with GFP- or CFP-Tagged Proteins

DFHBI-2T is uniquely suited for experiments requiring simultaneous visualization of Spinach2-tagged RNAs and fluorescent protein fusions. Because its excitation/emission maxima (500/523 nm with Spinach2) align with YFP filter cubes, it can be imaged in the yellow channel without spectral crosstalk with CFP or GFP signals [1]. This enables dual-color live-cell imaging of RNA dynamics alongside protein localization.

RNA Localization and Trafficking Studies Using YFP-Equipped Microscopes

For laboratories equipped with fluorescence microscopes that have YFP filter cubes but lack optimized GFP filters, DFHBI-2T provides a compatible fluorogenic RNA imaging solution. The 53 nm excitation red shift relative to DFHBI ensures that Spinach2-tagged RNAs can be imaged with standard YFP filter sets (excitation bandpass ~500±10 nm), maximizing signal-to-noise ratio [1].

In Vitro Fluorescence Detection and High-Throughput Screening Assays in the Yellow Channel

DFHBI-2T enables in vitro detection of Spinach2-tagged RNAs using plate readers or imaging systems configured for yellow fluorescence (e.g., 500 nm excitation, 523 nm emission). This spectral property allows integration into high-throughput screening workflows that utilize YFP-compatible detection optics, expanding the multiplexing capacity of RNA-based biosensors [1].

Development of RNA-Based Biosensors Requiring Spectral Separation from GFP

When designing Spinach2-based riboswitches or RNA sensors that must be read out in the presence of GFP reporters, DFHBI-2T provides the necessary spectral separation. Its YFP-channel emission prevents signal bleed-through into GFP channels, enabling accurate ratiometric or orthogonal fluorescence measurements in synthetic biology and metabolic engineering applications [1].

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